Maritimetin

Description

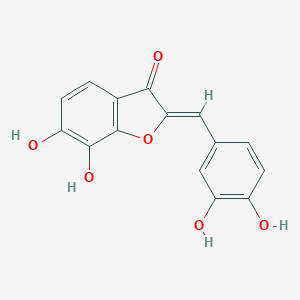

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-9-3-1-7(5-11(9)18)6-12-13(19)8-2-4-10(17)14(20)15(8)21-12/h1-6,16-18,20H/b12-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIFOHGQPKXLJE-SDQBBNPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318316 | |

| Record name | Maritimetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maritimetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.398 mg/L @ 25 °C (exp) | |

| Record name | Maritimetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

576-02-3 | |

| Record name | Maritimetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maritimetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maritimetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

292 °C | |

| Record name | Maritimetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the chemical structure of Maritimetin

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of Maritimetin, a naturally occurring aurone, with a focus on its chemical structure, and lays the groundwork for further exploration into its biological activities.

Chemical Structure of this compound

This compound is a hydroxyaurone, a type of flavonoid, characterized by its unique benzofuranone core. Its chemical identity is rigorously defined by several key identifiers, ensuring precise communication and replicability in research.

This compound is structurally defined as an aurone substituted with hydroxy groups at positions 6, 7, 3', and 4'.[1][2] This specific arrangement of hydroxyl groups is critical to its chemical properties and, consequently, its biological activity. The systematic name for this compound is (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one.[1]

A related compound, often found in conjunction with this compound, is Maritimein, which is the 6-O-glucoside of this compound.[3][4] This means a glucose molecule is attached at the 6th position of the this compound structure. The IUPAC name for Maritimein is (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one.[3]

For computational and database purposes, the following identifiers are crucial:

| Identifier | This compound | Maritimein (this compound-6-O-glucoside) |

| IUPAC Name | (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one[1] | (2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one[3] |

| SMILES | C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O[1] | C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O)O[3] |

| InChI Key | PNIFOHGQPKXLJE-SDQBBNPISA-N[1] | SYRURBPRFQUYQS-RHEJLWEFSA-N[3] |

| Molecular Formula | C15H10O6[1][2] | C21H20O11[3] |

| CAS Number | 576-02-3[1][2] | 490-54-0[3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value | Source |

| Molecular Weight | 286.24 g/mol | [1] |

| Melting Point | 292 °C | [1] |

| Solubility | 0.398 mg/L @ 25 °C (experimental) | [1] |

Visualization of the Chemical Structure

To provide a clear visual representation of the molecular architecture of this compound, the following diagram has been generated using the Graphviz DOT language.

Caption: A 2D representation of the chemical structure of this compound.

Further sections on signaling pathways, experimental protocols, and quantitative data on biological activities will be populated as more research becomes publicly available.

References

Maritimetin: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maritimetin, a bioactive aurone, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of anti-inflammatory and anti-cancer research. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its molecular mechanisms of action. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, this document presents detailed experimental protocols and visual diagrams of key experimental workflows and signaling pathways to facilitate a comprehensive understanding of this promising natural compound.

Natural Sources of this compound

This compound is primarily found in a select number of plant species, particularly within the Asteraceae family. Its glycoside form, maritimein, is also a significant natural precursor.

Table 1: Principal Natural Sources of this compound and its Glycoside

| Compound | Species | Family | Reference(s) |

| This compound | Coreopsis tinctoria | Asteraceae | [1][2] |

| Bidens aurea | Asteraceae | [1] | |

| Lasthenia californica | Asteraceae | [1] | |

| Maritimein (this compound-6-O-glucoside) | Bidens bipinnata | Asteraceae | |

| Viguiera dentata | Asteraceae |

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methodologies for the isolation of flavonoids and related phenolic compounds from plant materials.

General Experimental Workflow for this compound Isolation

The isolation of this compound generally follows a path of solvent extraction, partitioning, and chromatographic separation.

Detailed Experimental Protocol: Isolation from Coreopsis tinctoria

This protocol is adapted from methodologies described for the isolation of bioactive compounds from Coreopsis tinctoria.

2.2.1. Plant Material and Extraction

-

Dried and powdered flowering tops of Coreopsis tinctoria are used as the starting material.

-

An infusion is prepared by adding boiling water to the plant material (e.g., a 1:30 w/v ratio) and allowing it to steep.

-

Alternatively, ultrasound-assisted extraction can be performed using an ethanol-water mixture (e.g., 60% ethanol) with a defined solid-liquid ratio (e.g., 1:27.5 g/mL) for a specific duration (e.g., 15 minutes).[3]

-

The resulting aqueous or hydroalcoholic extract is filtered to remove solid plant debris.

2.2.2. Liquid-Liquid Partitioning

-

The crude extract is subjected to successive liquid-liquid partitioning to separate compounds based on their polarity.

-

An initial extraction with a non-polar solvent mixture like hexane:ethyl acetate (1:1) is performed to remove non-polar compounds.

-

The aqueous fraction is then further partitioned with a solvent of intermediate polarity, such as 100% ethyl acetate, to extract this compound and other flavonoids.

2.2.3. Chromatographic Purification

-

The ethyl acetate fraction is concentrated under reduced pressure.

-

The concentrated fraction is then subjected to column chromatography. A silica gel column is commonly used for the initial separation.

-

Further purification can be achieved using a size-exclusion chromatography resin like Sephadex LH-20.

-

For obtaining high purity this compound, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column is the final step.

Table 2: Quantitative Data on Coreopsis tinctoria Extraction

| Extraction Method | Solvent | Solid-Liquid Ratio | Temperature (°C) | Time (min) | Key Findings | Reference(s) |

| Infusion | Water | 1:30 (w/v) | ~100 | - | Traditional preparation method. | |

| Ultrasound-Assisted | 60.4% Ethanol | 1:27.5 (w/v) | - | 15 | Optimized for total flavonoid and polyphenol content. | [3] |

| Optimized Extraction | Not specified | 1:65 (w/v) | 84.4 | 10 | Optimized for anti-leukemia activity of the extract. |

Note: Specific yield and purity data for this compound from these methods are not extensively reported in the cited literature, which often focuses on the total extract or other major components.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory properties. Evidence suggests that its mechanism of action involves the modulation of key inflammatory signaling pathways, particularly the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO).

Inhibition of Nitric Oxide Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4] Aurones and other flavonoids isolated from Coreopsis tinctoria have been shown to inhibit NO production in activated macrophage cell lines, suggesting a direct anti-inflammatory effect.

Modulation of the NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling cascades. While direct studies on this compound are emerging, the known activities of structurally related flavonoids and extracts from its source plants provide a strong indication of its mechanism.

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS.

The MAPK pathway, comprising kinases such as p38, JNK, and ERK, is another critical signaling cascade that regulates inflammation. Activation of these kinases can lead to the activation of transcription factors that promote the expression of inflammatory mediators.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory potential. This guide has outlined its primary natural sources and provided a detailed framework for its isolation and purification. The proposed mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is warranted to quantify the yield of this compound from various sources and to further elucidate the specific molecular targets within these signaling cascades.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of nitric oxide synthase expression in activated microglia and peroxynitrite scavenging activity by Opuntia ficus indica var. saboten - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Maritimetin in Coreopsis tinctoria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of maritimetin, a key aurone found in the medicinal plant Coreopsis tinctoria. The information presented herein is based on the current scientific literature. It should be noted that while the general pathway of aurone biosynthesis is well-established, specific quantitative data and detailed molecular characterization for the enzymes in Coreopsis tinctoria are not fully available. Therefore, this guide integrates data from closely related Coreopsis species to present a putative and detailed pathway.

Introduction to this compound and its Significance

This compound is a hydroxyaurone, a class of flavonoid compounds known for their vibrant yellow color in plants.[1] It has been identified as a constituent of Coreopsis tinctoria, a plant with a rich history in traditional medicine.[2] The biological activities of flavonoids from C. tinctoria, including this compound, are of significant interest to the pharmaceutical industry, with studies exploring their antioxidant, anti-inflammatory, and other therapeutic properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its yield.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound in Coreopsis tinctoria is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthetic pathway. The final steps, specific to aurone formation, involve the conversion of a chalcone precursor. Based on the known metabolites in C. tinctoria, the immediate precursor to this compound is the chalcone okanin.

The proposed pathway involves three key enzymatic steps:

-

Chalcone Synthesis: The pathway initiates with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) , to form naringenin chalcone.

-

Chalcone Glucosylation: The chalcone intermediate is then likely glycosylated at the 4'-position by Chalcone 4'-O-glucosyltransferase (4'CGT) . This step is often crucial for the subsequent enzymatic conversion to aurones.

-

Aurone Formation: The final step is the oxidative cyclization of the chalcone glucoside, catalyzed by Aureusidin Synthase (AS) , to produce the aurone, this compound.

Caption: Putative biosynthetic pathway of this compound in Coreopsis tinctoria.

Key Enzymes in the this compound Biosynthetic Pathway

Chalcone Synthase (CHS)

Chalcone synthase is the first committed enzyme in the flavonoid biosynthetic pathway.[3] It catalyzes the sequential condensation of three acetate units from malonyl-CoA with a p-coumaroyl-CoA starter molecule to form naringenin chalcone.[3] While the specific CHS gene involved in this compound biosynthesis in C. tinctoria has not been functionally characterized, transcriptome analysis of C. tinctoria has identified several putative CHS genes.[2]

Chalcone 4'-O-glucosyltransferase (4'CGT)

The glucosylation of chalcones is often a prerequisite for their conversion to aurones. Chalcone 4'-O-glucosyltransferase catalyzes the transfer of a glucose moiety from UDP-glucose to the 4'-hydroxyl group of the chalcone. The gene encoding this enzyme in C. tinctoria has not yet been identified.

Aureusidin Synthase (AS)

Aureusidin synthase is the key enzyme responsible for the formation of aurones. It is a polyphenol oxidase that catalyzes the hydroxylation and oxidative cyclization of chalcones.[4] Although the specific aureusidin synthase from C. tinctoria has not been isolated and characterized, research on the enzyme from the closely related species Coreopsis grandiflora and Coreopsis lanceolata provides significant insights.[5][6] The enzyme is a glycoprotein with a molecular weight of approximately 41.6 kDa and contains a binuclear copper center in its active site.[1][5]

Quantitative Data

As of the current literature, specific quantitative data for the enzymes involved in this compound biosynthesis in Coreopsis tinctoria is not available. The following table summarizes the types of quantitative data that are essential for a complete understanding of the pathway and would be key objectives for future research.

| Parameter | Enzyme | Substrate | Value | Species | Reference |

| Km | Aureusidin Synthase | Okanin | Data not available | C. tinctoria | |

| Vmax | Aureusidin Synthase | Okanin | Data not available | C. tinctoria | |

| kcat | Aureusidin Synthase | Okanin | Data not available | C. tinctoria | |

| Optimal pH | Aureusidin Synthase | Okanin | Data not available | C. tinctoria | |

| Optimal Temperature | Aureusidin Synthase | Okanin | Data not available | C. tinctoria |

Experimental Protocols

This section provides detailed methodologies for key experiments that would be necessary to validate and characterize the this compound biosynthetic pathway in Coreopsis tinctoria.

Metabolite Profiling of Flavonoids

This protocol is for the extraction and analysis of flavonoids, including this compound and its precursors, from C. tinctoria flowers.

Protocol:

-

Sample Preparation: Freeze-dry fresh flower tissue and grind to a fine powder.

-

Extraction:

-

Weigh 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of 70% aqueous methanol.

-

Incubate overnight at 4°C with occasional vortexing.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[2]

-

-

UPLC-MS/MS Analysis:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: A Q-TOF or similar high-resolution mass spectrometer operating in both positive and negative ion modes.

-

Caption: Experimental workflow for metabolite profiling of Coreopsis tinctoria.

Recombinant Expression and Purification of Aureusidin Synthase

This protocol describes a general procedure for the heterologous expression and purification of a candidate aureusidin synthase gene from C. tinctoria.

Protocol:

-

Gene Cloning:

-

Isolate total RNA from C. tinctoria flower buds.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the putative aureusidin synthase coding sequence using PCR with specific primers.

-

Clone the PCR product into an expression vector (e.g., pET vector with a His-tag).

-

-

Heterologous Expression:

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the bacterial culture to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and incubate at a lower temperature (e.g., 18-25°C) overnight.

-

-

Purification:

-

Harvest the bacterial cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

-

Centrifuge to pellet cell debris.

-

Apply the supernatant to a Ni-NTA affinity chromatography column.

-

Wash the column with wash buffer containing a low concentration of imidazole.

-

Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.

-

Desalt the purified protein using a desalting column.

-

Aureusidin Synthase Enzyme Assay

This protocol is for determining the enzymatic activity of the purified aureusidin synthase.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM sodium phosphate buffer (pH 6.0)

-

10 µM Okanin (substrate)

-

Purified recombinant aureusidin synthase

-

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme to the reaction mixture.

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding an equal volume of methanol containing 1% HCl.

-

Analyze the reaction products by HPLC or UPLC-MS/MS to quantify the amount of this compound formed.

-

-

Calculation of Activity:

-

Calculate the enzyme activity based on the rate of this compound formation. One unit of activity can be defined as the amount of enzyme that produces 1 nmol of this compound per minute under the assay conditions.

-

Caption: Experimental workflow for the aureusidin synthase enzyme assay.

Conclusion and Future Directions

The biosynthesis of this compound in Coreopsis tinctoria is a scientifically significant pathway with implications for drug development and metabolic engineering. While the general steps are understood, this guide highlights the need for further research to fully elucidate the specific molecular and biochemical details in this particular species. Future research should focus on:

-

Isolation and functional characterization of the chalcone synthase, chalcone 4'-O-glucosyltransferase, and aureusidin synthase genes from C. tinctoria.

-

Determination of the enzyme kinetics for each of these enzymes with their native substrates.

-

Investigation of the regulatory mechanisms that control the expression of these genes and the overall flux through the this compound biosynthetic pathway.

A complete understanding of this pathway will pave the way for the sustainable production of this compound and other valuable aurones for pharmaceutical and nutraceutical applications.

References

- 1. Aureusidin synthase - Wikipedia [en.wikipedia.org]

- 2. Comparison of Metabolome and Transcriptome of Flavonoid Biosynthesis in Two Colors of Coreopsis tinctoria Nutt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 4. chem.uwec.edu [chem.uwec.edu]

- 5. Crystallization and preliminary crystallographic analysis of latent, active and recombinantly expressed aurone synthase, a polyphenol oxidase, from Coreopsis grandiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

Maritimetin's Radical Scavenging Mechanism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maritimetin, a naturally occurring aurone flavonoid, has garnered scientific interest for its potential therapeutic properties, including its significant antioxidant activity. This technical guide provides a comprehensive overview of the core mechanisms by which this compound acts as a radical scavenger. It details the structural features crucial for its antioxidant capacity, summarizes available quantitative data from key in vitro assays, and provides detailed experimental protocols for the evaluation of its radical scavenging efficacy. Furthermore, this guide presents visual representations of the proposed scavenging mechanisms and experimental workflows to facilitate a deeper understanding for researchers in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

This compound (3',4',6,7-tetrahydroxyaurone) is a plant-derived flavonoid belonging to the aurone class.[1] Its unique chemical structure, characterized by multiple hydroxyl groups and an extended conjugation system, suggests a strong potential for radical scavenging activity.[2][3] Understanding the precise mechanism of action is crucial for the development of this compound as a potential therapeutic agent.

Core Mechanism of Radical Scavenging

The primary mechanism by which this compound exerts its radical scavenging effect is through Hydrogen Atom Transfer (HAT) .[2] This process involves the donation of a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing the radical and preventing it from causing cellular damage.

The efficacy of the HAT mechanism is largely determined by the Bond Dissociation Enthalpy (BDE) of the O-H bonds in the molecule. A lower BDE indicates that the hydrogen atom can be more easily donated. Theoretical studies using Density Functional Theory (DFT) have shown that the hydroxylation pattern of this compound, particularly the catechol moiety (3',4'-dihydroxy) on the B-ring , significantly contributes to a lower B-DE, making it a potent hydrogen donor.[2][3] The extended conjugation of the aurone structure also plays a role in stabilizing the resulting this compound radical, preventing it from becoming a pro-oxidant.[2]

Signaling Pathway of Radical Scavenging

The following diagram illustrates the general mechanism of hydrogen atom transfer from this compound to a generic free radical (R•).

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.

Quantitative Data on Radical Scavenging Activity

The radical scavenging potential of this compound has been evaluated using various in vitro assays. While comprehensive experimental data across all assays is still emerging, existing studies provide valuable insights.

| Assay Type | Radical Species | Quantitative Data (this compound) | Reference Compound | Reference Compound Data |

| Superoxide Anion Scavenging | Superoxide Anion (O₂⁻•) | IC₅₀ = 6.5 mM | Vitamin C | IC₅₀ = 670.5 mM |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark bottle at 4°C.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of this compound from the stock solution.

-

Prepare a stock solution of a positive control (e.g., Ascorbic Acid or Trolox).

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of each this compound dilution (e.g., 100 µL).

-

Add the same volume of the DPPH solution to each well.

-

For the blank, use the solvent instead of the this compound solution.

-

For the positive control, use the standard antioxidant solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound solution.

-

Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. The reduction of ABTS•⁺ by an antioxidant leads to a decrease in absorbance.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

-

Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of this compound and a positive control.

-

-

Assay Procedure:

-

Add a small volume of the this compound dilutions (e.g., 10 µL) to a 96-well plate.

-

Add a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL) to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of ABTS•⁺ scavenging activity and the IC₅₀ value as described for the DPPH assay.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).

Protocol:

-

Reagent Preparation:

-

Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

-

Prepare a solution of a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Prepare a stock solution and serial dilutions of this compound and a positive control (e.g., Trolox).

-

-

Assay Procedure:

-

In a black 96-well plate, add the this compound dilutions and the fluorescein solution.

-

Incubate the plate at 37°C for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the AAPH solution to all wells.

-

-

Measurement:

-

Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, taking readings every 1-2 minutes for at least 60 minutes.

-

-

Calculation:

-

Calculate the net AUC for each sample by subtracting the AUC of the blank from the AUC of the sample.

-

Plot a standard curve using the net AUC of the Trolox standards.

-

Express the ORAC value of this compound as Trolox equivalents (TE).

-

Superoxide Anion (O₂⁻•) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge superoxide radicals, which can be generated in vitro by systems such as the PMS-NADH system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to a colored formazan product is inhibited in the presence of an antioxidant.

Protocol:

-

Reagent Preparation:

-

Prepare solutions of NADH (e.g., 468 µM), NBT (e.g., 156 µM), and PMS (phenazine methosulfate; e.g., 60 µM) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

-

Prepare a stock solution and serial dilutions of this compound and a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, mix the this compound dilutions with the NADH and NBT solutions.

-

Initiate the reaction by adding the PMS solution.

-

Incubate at room temperature for a specific time (e.g., 5 minutes).

-

-

Measurement:

-

Measure the absorbance of the formazan product at approximately 560 nm.

-

-

Calculation:

-

Calculate the percentage of superoxide radical scavenging activity and the IC₅₀ value.

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It typically uses a fluorescent probe that becomes oxidized by radicals within the cell, and the antioxidant's ability to prevent this oxidation is measured.

Experimental Workflow:

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol:

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a black, clear-bottom 96-well plate and grow to confluence.

-

-

Treatment:

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with a solution containing the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the this compound dilutions for a specific time (e.g., 1 hour) to allow for cellular uptake.

-

-

Induction and Measurement:

-

Wash the cells to remove excess probe and this compound.

-

Add a solution of a peroxyl radical generator (e.g., AAPH).

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at ~535 nm (excitation at ~485 nm) every 5 minutes for 1 hour.

-

-

Calculation:

-

Calculate the CAA value using the area under the curve, and express the results as quercetin equivalents (QE).

-

Conclusion

This compound demonstrates significant potential as a radical scavenger, primarily through the hydrogen atom transfer mechanism facilitated by its catechol moiety. The available quantitative data from the superoxide anion scavenging assay confirms its potent activity. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to further investigate and quantify the antioxidant properties of this compound. Future studies should focus on generating comprehensive quantitative data across a range of antioxidant assays and exploring its efficacy in cellular and in vivo models to fully elucidate its therapeutic potential.

References

Preliminary Screening of Maritimetin's Biological Activities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maritimetin, a naturally occurring aurone, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer effects. Detailed experimental protocols for key assays are provided to facilitate further research and development. Quantitative data from preliminary screenings are summarized, and potential signaling pathways involved in its mechanism of action are discussed and visualized.

Introduction

This compound (3',4',6,7-tetrahydroxyaurone) is a flavonoid compound found in various plant species. Flavonoids are a large class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The unique structural features of aurones, including the exocyclic double bond, contribute to their distinct biological profile compared to other flavonoid subclasses. This guide focuses on the initial screening of this compound's biological potential, providing a foundation for more in-depth preclinical and clinical investigations.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, primarily attributed to its ability to scavenge free radicals.

Superoxide Radical Scavenging Activity

This compound has been shown to be a potent scavenger of superoxide radicals, a key reactive oxygen species (ROS) implicated in cellular damage and various pathologies.

Table 1: Superoxide Radical Scavenging Activity of this compound

| Compound | IC50 (mM) | Reference Compound | IC50 (mM) |

| This compound | 6.5 | Vitamin C | 670.5 |

IC50: The concentration of the compound required to inhibit 50% of the superoxide radical activity.

Experimental Protocol: Superoxide Radical Scavenging Assay (NBT Method)

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in vitro. The scavenging activity of this compound is measured by its ability to inhibit this reduction.

Materials:

-

Phosphate buffer (pH 7.4)

-

NADH (Nicotinamide adenine dinucleotide, reduced form)

-

NBT (Nitroblue tetrazolium)

-

PMS (Phenazine methosulfate)

-

This compound (or other test compounds)

-

96-well microplate reader

Procedure:

-

Prepare solutions of NADH, NBT, and PMS in phosphate buffer.

-

In a 96-well plate, add the test compound (this compound) at various concentrations.

-

Add NADH and NBT solutions to each well.

-

Initiate the reaction by adding PMS to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes), protected from light.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.

-

The percentage of superoxide radical scavenging is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow for Superoxide Radical Scavenging Assay

Caption: Workflow for the NBT-based superoxide radical scavenging assay.

Anti-inflammatory Activity

Preliminary evidence suggests that this compound possesses anti-inflammatory properties. Key in vitro assays used to screen for this activity are detailed below.

Inhibition of Protein Denaturation

Inflammation can be associated with protein denaturation. The ability of a compound to inhibit heat-induced albumin denaturation can be an indicator of its anti-inflammatory potential.

Table 2: Anti-inflammatory Activity of this compound (Inhibition of Albumin Denaturation)

| Compound | Concentration | % Inhibition | Reference Drug | Concentration | % Inhibition |

| This compound | Data not available | Data not available | Diclofenac Sodium | Data not available | Data not available |

Further studies are required to quantify the inhibitory effect of this compound on protein denaturation.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

This compound (or other test compounds)

-

Reference anti-inflammatory drug (e.g., Diclofenac Sodium)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a solution of albumin (e.g., 1% w/v) in PBS.

-

Prepare various concentrations of the test compound (this compound) and the reference drug.

-

In separate tubes, mix the albumin solution with the test compound or reference drug. A control tube should contain only the albumin solution and PBS.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the solutions in a water bath at a specific temperature (e.g., 70°C) for a set time (e.g., 5-10 minutes).

-

Cool the solutions to room temperature.

-

Measure the turbidity (absorbance) of the solutions at a specific wavelength (e.g., 660 nm) using a spectrophotometer.

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value can be determined from a dose-response curve.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of this compound to inhibit NO production in stimulated macrophages is a key indicator of its anti-inflammatory potential.

Table 3: Anti-inflammatory Activity of this compound (Inhibition of NO Production in RAW 264.7 Cells)

| Compound | Concentration | % Inhibition of NO Production | Reference Compound | Concentration | % Inhibition of NO Production |

| This compound | Data not available | Data not available | L-NAME | Data not available | Data not available |

Quantitative data on the inhibition of NO production by this compound is needed.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS (Fetal Bovine Serum) and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound (or other test compounds)

-

Griess Reagent

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm).

-

Calculate the percentage inhibition of NO production.

-

A parallel MTT assay should be performed to assess the cytotoxicity of the compound on the RAW 264.7 cells to ensure that the observed inhibition of NO is not due to cell death.

Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow for measuring nitric oxide inhibition in LPS-stimulated macrophages.

Anticancer Activity

Preliminary reports suggest that this compound may possess anticancer properties. The MTT assay is a common initial screening method to assess the cytotoxic effects of a compound on cancer cell lines.

Table 4: Anticancer Activity of this compound (MTT Assay)

| Cell Line | Compound | IC50 | Reference Drug | IC50 |

| HeLa (Cervical Cancer) | This compound | Data not available | Doxorubicin | Data not available |

| Other cell lines | This compound | Data not available | Data not available | Data not available |

Further research is necessary to determine the IC50 values of this compound against various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Potential Signaling Pathways

The biological activities of flavonoids are often mediated through their interaction with key cellular signaling pathways. While specific studies on this compound are limited, its structural similarity to other flavonoids suggests potential involvement in the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2. Many flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB pathway.

Potential Mechanism of this compound in NF-κB Pathway

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is common in cancer and inflammatory diseases. Flavonoids have been shown to modulate MAPK signaling.

Potential Modulation of MAPK Pathways by this compound

Caption: Potential modulation of MAPK signaling pathways by this compound.

Conclusion and Future Directions

The preliminary screening of this compound reveals its potential as a bioactive compound with significant antioxidant activity. While its anti-inflammatory and anticancer properties are suggested, further quantitative studies are imperative to establish its efficacy and potency. Future research should focus on:

-

Determining the IC50 values of this compound in various anti-inflammatory and anticancer assays using a range of cell lines.

-

Elucidating the precise molecular mechanisms underlying this compound's biological activities, with a particular focus on its effects on the NF-κB and MAPK signaling pathways.

-

Conducting in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound.

This in-depth technical guide provides a solid framework for researchers and drug development professionals to advance the investigation of this compound as a potential therapeutic agent. The detailed protocols and summarized data serve as a valuable resource for designing and executing future studies to unlock the full therapeutic potential of this promising natural compound.

References

In-Depth Technical Guide to the Therapeutic Potential of Maritimetin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maritimetin, a naturally occurring hydroxyaurone, has emerged as a promising candidate for therapeutic development due to its significant antioxidant, anti-inflammatory, and potential anti-cancer properties. This technical guide provides a comprehensive overview of the current state of exploratory research on this compound, with a focus on its mechanism of action, preclinical data, and the experimental methodologies used to elucidate its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the further investigation and potential clinical application of this marine-derived compound.

Introduction

This compound is a flavonoid belonging to the aurone class, characterized by a unique hydroxylation pattern. It has been isolated from various plant sources and is recognized for its potent radical scavenging capabilities.[1] This guide synthesizes the available preclinical data on this compound, presents it in a structured format for easy comparison, and details the experimental protocols for key assays. Furthermore, it visualizes the hypothesized signaling pathways and experimental workflows to provide a clear understanding of its molecular mechanisms.

Quantitative Data on Therapeutic Activities

The therapeutic potential of this compound has been evaluated through various in vitro assays. The following tables summarize the available quantitative data on its antioxidant and potential anti-inflammatory and cytotoxic activities.

Table 1: Antioxidant Activity of this compound

| Assay Type | Target | IC50 Value | Reference Compound | Reference |

| Superoxide Anion Radical Scavenging | Superoxide Radicals | 6.5 µM | Vitamin C (670.5 µM) | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Note: Data on other antioxidant assays such as DPPH, ABTS, FRAP, and ORAC for this compound are not yet available in the public domain.

Table 2: Anti-Inflammatory Activity of this compound (Hypothetical Data)

No specific IC50 values for this compound in anti-inflammatory assays were found in the reviewed literature. The following table is a template based on common assays used for other marine natural products and serves as a guide for future research.

| Assay Type | Cell Line | Parameter Measured | IC50 Value | Reference Compound |

| Nitric Oxide (NO) Production Assay | RAW 264.7 | Inhibition of LPS-induced NO production | - | L-NMMA |

| Cyclooxygenase (COX) Inhibition Assay | - | Inhibition of COX-1/COX-2 activity | - | Indomethacin |

| Pro-inflammatory Cytokine Inhibition | Macrophages/PBMCs | Inhibition of TNF-α, IL-6, IL-1β production | - | Dexamethasone |

Table 3: Cytotoxic Activity of this compound (Hypothetical Data)

Specific IC50 values for this compound against various cancer cell lines are not yet publicly available. This table provides a template for presenting such data as it becomes available through future research.

| Cell Line | Cancer Type | IC50 Value | Reference Compound |

| MCF-7 | Breast Cancer | - | Doxorubicin |

| HeLa | Cervical Cancer | - | Cisplatin |

| A549 | Lung Cancer | - | Paclitaxel |

| HepG2 | Liver Cancer | - | Sorafenib |

| HCT116 | Colon Cancer | - | 5-Fluorouracil |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the protocols for key experiments relevant to the evaluation of this compound's therapeutic potential.

Antioxidant Activity Assays

This assay measures the ability of a compound to scavenge superoxide radicals, which are produced in various biological systems.

-

Principle: Superoxide radicals are generated in a non-enzymatic phenazine methosulfate-nicotinamide adenine dinucleotide (PMS-NADH) system. These radicals reduce nitroblue tetrazolium (NBT) to a purple formazan. The antioxidant activity is measured by the decrease in the formation of formazan.

-

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, NADH, NBT, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding PMS.

-

Incubate the mixture at room temperature for a specified time.

-

Measure the absorbance of the formazan at a specific wavelength (e.g., 560 nm).

-

Calculate the percentage of inhibition of superoxide radical generation.

-

Determine the IC50 value from a dose-response curve.

-

This is a common and straightforward method to assess the free radical scavenging activity of antioxidants.[2][3]

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.[4]

-

Protocol:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).[2]

-

Add various concentrations of the test compound (this compound) to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm).[2]

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC50 value from a dose-response curve.

-

In Vitro Anti-Inflammatory Assays

This assay is widely used to screen for compounds with anti-inflammatory properties by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.[5][6][7]

-

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The concentration of NO in the cell culture supernatant is measured using the Griess reagent.

-

Protocol:

-

Culture RAW 264.7 cells in a suitable medium.

-

Pre-treat the cells with various concentrations of this compound for a specific duration.

-

Stimulate the cells with LPS for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Add Griess reagent to the supernatant and incubate.

-

Measure the absorbance at approximately 540 nm to quantify the nitrite concentration, which is a stable product of NO.

-

Determine the IC50 value for the inhibition of NO production.

-

In Vivo Anti-Inflammatory Assay

This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of compounds.[8][9]

-

Principle: Subplantar injection of carrageenan into the paw of a rodent (e.g., rat or mouse) induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce the volume of paw edema.

-

Protocol:

-

Administer the test compound (this compound) to the animals at different doses, typically orally or intraperitoneally.

-

After a specific pre-treatment time, inject a solution of carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

The contralateral paw can be injected with saline to serve as a control.

-

Calculate the percentage of inhibition of paw edema for each dose and time point.

-

Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the formazan solution at a wavelength around 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Signaling Pathway Analysis

Western blotting is a key technique to investigate the effect of a compound on specific signaling pathways by detecting the expression and phosphorylation status of key proteins.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the proteins of interest (e.g., p65, IκBα, p-IκBα for the NF-κB pathway; and ERK, p-ERK, JNK, p-JNK, p38, p-p38 for the MAPK pathway).

-

Protocol:

-

Treat cells with this compound and/or a stimulant (e.g., TNF-α or LPS).

-

Lyse the cells to extract total proteins.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (total and phosphorylated forms).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the hypothesized signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Hypothesized Anti-Inflammatory Signaling Pathway of this compound

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Hypothesized MAPK Signaling Pathway Modulation by this compound

Caption: Potential modulation of the MAPK signaling cascade by this compound.

General Experimental Workflow for this compound Evaluation

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The available evidence suggests that this compound possesses significant therapeutic potential, particularly as an antioxidant and anti-inflammatory agent. However, the current body of research is still in its nascent stages. To fully elucidate its therapeutic utility and advance it towards clinical consideration, further in-depth studies are imperative.

Future research should focus on:

-

Comprehensive In Vitro Screening: Generating a complete profile of this compound's IC50 values against a broad panel of cancer cell lines and in various anti-inflammatory assays.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and the detailed modulation of the NF-κB, MAPK, and other relevant signaling pathways.

-

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound in relevant animal models of inflammatory diseases and cancer.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

This technical guide provides a foundational framework for these future investigations. The structured presentation of data, detailed protocols, and visual representation of pathways are intended to facilitate a more targeted and efficient exploration of this compound's therapeutic potential, ultimately accelerating its journey from a promising natural product to a potential clinical candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Anti-Inflammatory Compounds from Marine Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Marine Secondary Metabolites Worthy of Development as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Maritimetin (CAS: 576-02-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Maritimetin (CAS: 576-02-3), an aurone flavonoid with notable biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental methodologies, and visual representations of its molecular interactions.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.

Data Presentation: Quantitative Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀O₆ | PubChem[1] |

| Molecular Weight | 286.24 g/mol | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |

| Melting Point | 292 °C | Human Metabolome Database (HMDB)[1] |

| Solubility (at 25 °C) | 0.398 mg/L (experimental) | The Good Scents Company Information System[1] |

| logP (Octanol-Water Partition Coefficient) | 2.2 (computed), 4.480 (experimental) | PubChem, The Good Scents Company[1] |

| pKa (Strongest Acidic) | 7.82 (predicted) | ChemAxon via HMDB[2] |

| Hydrogen Bond Donor Count | 4 | ChemAxon via HMDB[2] |

| Hydrogen Bond Acceptor Count | 6 | ChemAxon via HMDB[2] |

| Polar Surface Area | 107.22 Ų | ChemAxon via HMDB[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific experimental procedures for determining the physicochemical properties of this compound are not extensively published, this section outlines generalized, standard protocols commonly employed for flavonoids.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.

Determination of Solubility

Solubility is a key parameter influencing a drug's bioavailability.

Methodology: Shake-Flask Method

-

System Preparation: A saturated solution of this compound is prepared by adding an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/L or mol/L).

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and its ability to cross cell membranes.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually octanol). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken gently for a period to allow for the partitioning of this compound between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are allowed to separate completely. The concentration of this compound in each phase is then determined by a suitable analytical technique like HPLC-UV.

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.

Determination of Acidity Constant (pKa)

The pKa value indicates the strength of an acid in a solution and influences the ionization state of a molecule at a given pH.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic protons have been neutralized. For polyprotic acids, multiple inflection points may be observed, corresponding to different pKa values.

Signaling Pathways and Experimental Workflows

This compound is recognized for its potent antioxidant and radical-scavenging activities. This section provides visual representations of the underlying mechanisms and a typical experimental workflow for its evaluation.

Antioxidant Mechanism: Radical Scavenging

This compound, as a phenolic compound, can neutralize free radicals through various mechanisms, with Hydrogen Atom Transfer (HAT) being a prominent one. The catechol moiety (the two adjacent hydroxyl groups on the B-ring) is particularly important for this activity.

Caption: Hydrogen Atom Transfer (HAT) mechanism of this compound.

Conceptual Anti-Inflammatory Signaling

Flavonoids, including aurones, have been reported to possess anti-inflammatory properties. A plausible mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which would lead to a reduction in the production of inflammatory mediators.

Caption: Conceptual inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Workflow: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the radical scavenging activity of a compound.

References

Maritimetin: A Comprehensive Review of Its Biological Activities and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Maritimetin, a naturally occurring aurone, has garnered significant scientific interest due to its potent antioxidant properties. This comprehensive review consolidates the current body of research on this compound, presenting a detailed analysis of its biological activities, experimental protocols, and known mechanisms of action. Quantitative data from various studies are systematically organized into comparative tables, and key experimental methodologies are described in detail to facilitate reproducibility. Furthermore, this guide provides visualizations of the radical scavenging mechanisms of this compound through diagrams generated using the DOT language. This document aims to serve as a foundational resource for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of this compound.

Introduction

This compound, with the chemical formula C15H10O6, is a hydroxyaurone, a subclass of flavonoids characterized by a distinctive golden color.[1] It is structurally defined as an aurone substituted with hydroxy groups at positions 6, 7, 3', and 4'.[1] This compound has been identified in various plant species, including Coreopsis tinctoria, Bidens aurea, and Lasthenia californica.[1] The primary focus of research on this compound has been its role as a radical scavenger and antioxidant, with emerging evidence suggesting its potential in other therapeutic areas, including cardiovascular disease.[2][3]

Quantitative Data on Biological Activities

The biological effects of this compound have been quantified in several studies, primarily focusing on its antioxidant and radical-scavenging capabilities. The following tables summarize the key quantitative data from the existing literature.

Table 1: Radical Scavenging Activity of this compound

| Activity | Assay | IC50 Value | Reference Compound | IC50 of Reference | Source |

| DPPH Radical Scavenging | DPPH Assay | 4.12 μM | Not Specified | Not Specified | [3] |

| Superoxide Anion Radical Scavenging | Not Specified | 6.5 mM | Vitamin C | 670.5 mM | [2] |

Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments used to evaluate the biological activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.

Principle: DPPH is a stable free radical with a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Reaction Mixture: Various concentrations of this compound are added to the DPPH solution. A control is prepared with the solvent and DPPH solution without the test compound.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Superoxide Anion Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge superoxide radicals (O2•−), which are biologically important reactive oxygen species.

Principle: Superoxide radicals can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. These radicals can reduce nitroblue tetrazolium (NBT) to a blue-colored formazan product that can be measured spectrophotometrically. An antioxidant that scavenges superoxide radicals will inhibit the reduction of NBT, leading to a decrease in the formation of the blue formazan.

Protocol:

-

Reaction Mixture Preparation: The reaction mixture typically contains a buffer (e.g., phosphate buffer), NADH, NBT, and the test compound (this compound) at various concentrations.